molecular formula C7HBrCl2FN B8277365 3-Cyano-2,4-dichloro-5-fluorobromobenzene

3-Cyano-2,4-dichloro-5-fluorobromobenzene

Cat. No. B8277365
M. Wt: 268.89 g/mol
InChI Key: KGQMGNLCSQAIFJ-UHFFFAOYSA-N
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Patent
US06699992B2

Procedure details

47.2 g of 3-cyano-2,4-dichloro-5-fluoroaniline (0.23 mol) were added to a solution of 150 ml of hydrochloric acid-water (1:1). The resulting mixture was stirred to be a slurry and then cooled to 0-5° C. A solution of sodium nitrite (16.7 g, 0.242 mol) and water (46 ml) was added thereto over 30 minutes. The resulting solution was added to a solution of cuprous bromide (0.275 mol) in 147 ml of hydrobromic acid. The reaction mixture was stirred for 2 hours and allowed overnight. The resulting mixture was wet-distilled. The distilled fraction was extracted with toluence. The oil layer was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water, and dried over anhydrous sodium sulfate. After removing the solvent, the residue was crystallized from toluene to give 53.3 g of 3-cyano-2,4-dichloro-5-fluorobromobenzene (0.198 mol) in 86.2% yield.
Name
3-cyano-2,4-dichloro-5-fluoroaniline
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
0.275 mol
Type
reactant
Reaction Step Three
Quantity
147 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([Cl:12])=[C:5]([CH:7]=[C:8]([F:11])[C:9]=1[Cl:10])N)#[N:2].Cl.O.N([O-])=O.[Na+].O.[BrH:20]>>[C:1]([C:3]1[C:4]([Cl:12])=[C:5]([Br:20])[CH:7]=[C:8]([F:11])[C:9]=1[Cl:10])#[N:2] |f:1.2,3.4|

Inputs

Step One
Name
3-cyano-2,4-dichloro-5-fluoroaniline
Quantity
47.2 g
Type
reactant
Smiles
C(#N)C=1C(=C(N)C=C(C1Cl)F)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
Cl.O
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
46 mL
Type
reactant
Smiles
O
Step Three
Name
cuprous bromide
Quantity
0.275 mol
Type
reactant
Smiles
Name
Quantity
147 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
allowed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was wet-distilled
EXTRACTION
Type
EXTRACTION
Details
The distilled fraction was extracted with toluence
WASH
Type
WASH
Details
The oil layer was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C(=C(C=C(C1Cl)F)Br)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.198 mol
AMOUNT: MASS 53.3 g
YIELD: PERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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